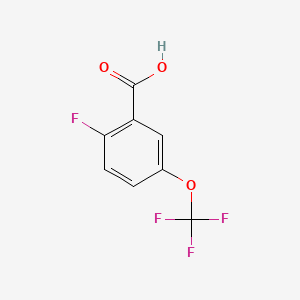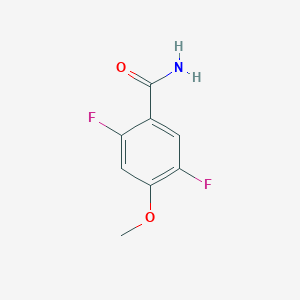
2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" is a chlorinated acetamide with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating a broader interest in chlorinated acetamides for their potential applications, including anticancer properties .
Synthesis Analysis
The synthesis of related chlorinated acetamides involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . These methods could potentially be adapted for the synthesis of "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" by altering the starting materials and reaction conditions to incorporate the 3-methoxyphenyl and phenyl groups into the acetamide structure.
Molecular Structure Analysis
The molecular structure of chlorinated acetamides is characterized using various spectroscopic techniques, including Fourier transform infrared (FTIR), FT-Raman, LCMS, and NMR spectroscopy . These techniques provide information on the vibrational characteristics of the compounds and help in assigning characteristic peaks to specific functional groups. Quantum chemical investigations using ab initio and DFT studies with a 6-311++G(d,p) basis set can also be employed to determine the structural and thermodynamical characteristics of these compounds .
Chemical Reactions Analysis
Chlorinated acetamides can undergo various chemical reactions depending on their functional groups and reaction conditions. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with certain bifunctional aromatic amines to form angular heterocyclic compounds . These reactions suggest that "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" could also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated acetamides, such as their vibrational characteristics and thermodynamical parameters, can be influenced by substituents on the aromatic ring, as indicated by the steric influence of the methyl group in the study of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . The cytotoxicity of these compounds against various cancer cell lines has been evaluated, with some compounds showing significant cytotoxic effects, suggesting that "2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide" may also possess similar properties .
科学的研究の応用
Metabolism and Toxicity Studies
Studies on chloroacetamide herbicides, similar in structure to 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide, have shown intricate metabolic pathways in human and rat liver microsomes, indicating their potential for toxicity and carcinogenicity. These herbicides are initially metabolized into specific acetamides (e.g., CDEPA, CMEPA) and further into anilines (DEA, MEA), which are bioactivated to carcinogenic products. The comparative metabolism of these compounds in human and rat liver microsomes has been extensively studied, highlighting the role of cytochrome P450 isoforms in their metabolism (Coleman et al., 2000), (Coleman et al., 2000).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives has shown anticonvulsant activities, with one compound exhibiting significant activity in this category. This indicates potential therapeutic applications for compounds structurally related to 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide in the treatment of seizures (Aktürk et al., 2002).
Bioefficacy Against Insects
Studies on aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, have shown promising behavioral responses and repellent activity against Aedes aegypti mosquitoes. These findings suggest potential applications for 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide derivatives in personal protection and vector control (Garud et al., 2011).
Antimicrobial Activity
Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and shown significant antimicrobial activity. These compounds were compared against standard drugs, demonstrating their potential as antimicrobial agents (Jayadevappa et al., 2012).
Synthesis and Bioactivity Studies
Various studies have focused on the synthesis and bioactivity of N-phenylacetamide derivatives. This includes the isolation and characterization of new compounds, investigating their chemical reactivity, and evaluating their biological activities, such as anticancer properties. These studies contribute to understanding the potential medical and pharmacological applications of compounds structurally similar to 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide (Davis et al., 2005), (Mohammadi-Farani et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, which indicates that it is harmful if swallowed . The precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
作用機序
Target of Action
Similar compounds, such as phenylacetamides, have been studied for their antidepressant effects . These compounds often target monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and dopamine (DA) .
Mode of Action
Based on the studies of similar compounds, it can be inferred that it may interact with its targets to modulate the levels of monoamine neurotransmitters . This interaction and the resulting changes could potentially lead to its observed effects.
Biochemical Pathways
Similar compounds have been shown to affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation, and their modulation can lead to antidepressant effects .
Result of Action
Based on the studies of similar compounds, it can be inferred that its action could potentially lead to an increase in the levels of monoamine neurotransmitters, which could result in antidepressant effects .
特性
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-9-5-8-12(10-13)17-15(18)14(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFVYKPWZYOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397849 |
Source


|
| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50916-20-6 |
Source


|
| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)



